

# Preclinical Profile of Pozdeutinurad (AR882): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Pozdeutinurad** (formerly AR882) is a potent and selective inhibitor of the urate transporter 1 (URAT1) currently in late-stage clinical development for the treatment of hyperuricemia in patients with gout.[1][2][3] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid back into the bloodstream.[1] By inhibiting URAT1, **Pozdeutinurad** promotes the excretion of uric acid in urine, thereby lowering serum uric acid (sUA) levels.[1] This document provides a comprehensive overview of the preclinical research on **Pozdeutinurad**, focusing on its pharmacological properties, in vitro and in vivo efficacy, and safety profile.

## **Mechanism of Action**

**Pozdeutinurad** selectively inhibits URAT1, a transporter located in the apical membrane of renal proximal tubule cells. This inhibition blocks the reabsorption of uric acid from the renal tubular lumen back into the blood, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.



#### Pozdeutinurad (AR882) Mechanism of Action



Click to download full resolution via product page

Caption: Mechanism of action of **Pozdeutinurad** in the renal proximal tubule.

# **Quantitative Preclinical Data**



The following tables summarize the key quantitative data from preclinical studies of **Pozdeutinurad**.

**Table 1: In Vitro Potency and Selectivity** 

| Target      | Assay System                              | IC50    | Reference |
|-------------|-------------------------------------------|---------|-----------|
| Human URAT1 | MDCKII cells<br>expressing human<br>URAT1 | 67 nM   |           |
| Human OAT4  | HEK293 cells<br>expressing human<br>OAT4  | 2.89 μΜ | -         |

IC50: Half maximal inhibitory concentration

**Table 2: Preclinical Pharmacokinetics** 

| Species | Administration | Tmax (hours) | Bioavailability | Reference |
|---------|----------------|--------------|-----------------|-----------|
| Rats    | Oral           | 1 - 2        | 76% - 88%       |           |
| Dogs    | Oral           | 1 - 2        | 76% - 88%       |           |
| Monkeys | Oral           | 1 - 2        | 76% - 88%       | -         |

Tmax: Time to reach maximum plasma concentration

Table 3: Preclinical Toxicology - No-Observed-Adverse-

**Effect Level (NOAEL)** 

| Species            | Dosing Duration                | NOAEL         | Reference |
|--------------------|--------------------------------|---------------|-----------|
| Rats               | 4 weeks (oral repeat-<br>dose) | 50 mg/kg/day  |           |
| Cynomolgus Monkeys | 4 weeks (oral repeat-<br>dose) | 150 mg/kg/day |           |



NOAEL: No-Observed-Adverse-Effect Level

# **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of **Pozdeutinurad** are summarized below based on available public information.

## **In Vitro URAT1 Inhibition Assay**

- Objective: To determine the in vitro potency of Pozdeutinurad in inhibiting human URAT1.
- · Methodology:
  - Cell Line: Madin-Darby Canine Kidney (MDCKII) cells stably expressing human URAT1 were utilized.
  - Substrate: The assay measured the uptake of radiolabeled [14C]uric acid into the cells.
  - Procedure: A summary of the likely procedure involves seeding the MDCKII-hURAT1 cells, incubating them with varying concentrations of **Pozdeutinurad**, and then adding [14C]uric acid. The amount of radioactivity inside the cells is measured to determine the extent of URAT1-mediated uptake inhibition. The IC50 value is then calculated.

# In Vitro Selectivity Assays

- Objective: To assess the selectivity of Pozdeutinurad for URAT1 over other renal transporters.
- Methodology:
  - Cell Lines: Human Embryonic Kidney (HEK293) cells expressing other human renal transporters, such as OAT1, OAT3, OAT4, and OCT2, were used.
  - Procedure: Similar to the URAT1 inhibition assay, these assays would involve incubating
    the transporter-expressing cells with **Pozdeutinurad** and a known radiolabeled substrate
    for each respective transporter. The inhibitory effect of **Pozdeutinurad** on the function of
    these other transporters is then quantified.



#### Experimental Workflow for In Vitro Assays



Click to download full resolution via product page

Caption: A generalized workflow for the in vitro inhibition assays.



# In Vivo Hyperuricemia Animal Model

- Objective: To evaluate the in vivo efficacy of **Pozdeutinurad** in a model of hyperuricemia.
- Methodology:
  - Animal Model: A potassium oxonate-induced hyperuricemia model in rodents (rats or mice) was used. Potassium oxonate is a uricase inhibitor that prevents the breakdown of uric acid in these animals, leading to elevated serum uric acid levels.
  - Procedure: A summary of the likely procedure involves the administration of potassium oxonate to induce hyperuricemia. The animals are then treated with **Pozdeutinurad** or a vehicle control. Blood samples are collected at various time points to measure serum uric acid levels. The percentage reduction in sUA in the **Pozdeutinurad**-treated group is then compared to the control group.

# **Preclinical Toxicology Studies**

- Objective: To assess the safety profile of **Pozdeutinurad** in animal models.
- Methodology:
  - Species: Toxicology studies were conducted in Sprague-Dawley rats and cynomolgus monkeys.
  - Study Design: Repeat-dose oral toxicity studies were performed for up to 4 weeks.
  - Endpoints: The studies evaluated various parameters, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology to determine the no-observed-adverse-effect level (NOAEL).

# **Summary of Preclinical Findings**

Preclinical studies have demonstrated that **Pozdeutinurad** (AR882) is a highly potent and selective inhibitor of URAT1. The in vitro data show a strong inhibitory effect on human URAT1 with a significant margin of selectivity over other important renal transporters. In vivo, **Pozdeutinurad** has shown excellent oral bioavailability in multiple species and has been effective in reducing serum uric acid levels in a rodent model of hyperuricemia. Furthermore,



preclinical toxicology studies have indicated a favorable safety profile with a high no-observed-adverse-effect level in both rats and monkeys, suggesting a wide therapeutic window. These promising preclinical data have supported the progression of **Pozdeutinurad** into clinical development for the treatment of gout.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AR882, a Potent and Selective URAT1 Inhibitor with a Favorable Pharmacological, Pharmacokinetic and Toxicity Profile ACR Meeting Abstracts [acrabstracts.org]
- 2. AR882, a Potent and Selective Uric Acid Lowering Agent Acting Through Inhibition of Uric Acid Reuptake, Shows Excellent Pharmacokinetics and Pharmacodynamics in a Phase 1 Clinical Trial ACR Meeting Abstracts [acrabstracts.org]
- 3. pryzm.ozmosi.com [pryzm.ozmosi.com]
- To cite this document: BenchChem. [Preclinical Profile of Pozdeutinurad (AR882): A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15554382#preclinical-research-on-pozdeutinurad-ar882]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com